

In-Depth Technical Guide to Carbomer 980 Polymer Cross-linking and its Effects

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Compound of Interest		
Compound Name:	Carbomer 980	
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For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbomer 980

Carbomer 980 is a high molecular weight synthetic polymer of acrylic acid, cross-linked with allyl sucrose or allyl pentaerythritol.[1][2][3] It belongs to the Carbopol® family of polymers and is widely utilized in the pharmaceutical and cosmetic industries as a rheology modifier, thickener, suspending agent, and stabilizer.[2][4][5] Supplied as a white, fluffy, and hygroscopic powder, Carbomer 980 forms sparklingly clear gels when dispersed in water and neutralized with a suitable base.[2][5] A key advantage of Carbomer 980 is its polymerization in a toxicologically preferred co-solvent system of ethyl acetate and cyclohexane, making it a preferred choice over older grades like Carbopol 940 for many applications.[4]

The unique properties of **Carbomer 980** stem from its cross-linked structure. In its dry, unneutralized state, the polymer chains are tightly coiled. Upon dispersion in a polar solvent and subsequent neutralization, the carboxylic acid groups along the polymer backbone ionize, leading to electrostatic repulsion. This repulsion, combined with the osmotic pressure from the entrapped solvent, causes the polymer chains to uncoil and swell significantly, forming a stable gel matrix.[2] This mechanism allows **Carbomer 980** to generate high viscosity at very low concentrations.[1]

Polymer Cross-linking: The Core of Carbomer 980's Functionality

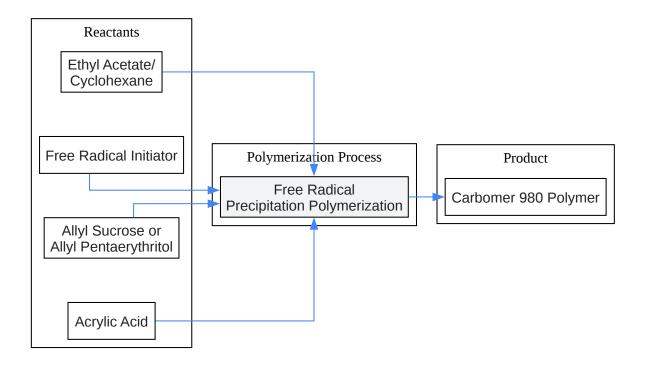


The cross-linking of poly(acrylic acid) chains is the fundamental structural feature that imparts **Carbomer 980** with its desirable physicochemical properties. This process involves the covalent bonding between individual polymer chains, creating a three-dimensional network.

Cross-linking Agents and Synthesis

Carbomer 980 is typically synthesized through free-radical precipitation polymerization.[1] The primary monomer is acrylic acid, and the cross-linking is achieved by incorporating a small amount of a polyfunctional monomer, such as allyl sucrose or allyl pentaerythritol.[1][2][3] The polymerization is carried out in a co-solvent system, commonly a mixture of ethyl acetate and cyclohexane.[4]

The general synthesis process can be visualized as a workflow where the monomer, cross-linking agent, and initiator are combined in a solvent system, leading to the formation of the cross-linked polymer network.



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Figure 1: Generalized synthesis workflow for Carbomer 980.

Effects of Cross-linking on Physicochemical Properties

The degree of cross-linking is a critical parameter that dictates the performance of **Carbomer 980**. Variations in the concentration of the cross-linking agent during synthesis can significantly impact the polymer's viscosity, swelling behavior, mechanical properties, and drug release characteristics.

Viscosity and Rheological Properties

A higher degree of cross-linking generally leads to a more rigid polymer network, resulting in higher viscosity of the resulting hydrogel.[1] **Carbomer 980** is known for its shear-thinning (pseudoplastic) behavior, where the viscosity decreases with increasing shear rate. This property is advantageous in many topical and oral formulations, allowing for ease of application and administration.[6]

Table 1: Effect of Carbomer 980 Concentration on Viscosity

Concentration (wt%)	Viscosity (cP) at 20 rpm
0.2	13,000 - 30,000
0.5	40,000 - 60,000

Note: Data sourced from a typical product specification sheet. Viscosity is measured on a Brookfield RVT viscometer at 25°C, neutralized to pH 7.3-7.8.

Table 2: Illustrative Impact of Cross-linker Concentration on Viscosity of Carbomer-type Polymers

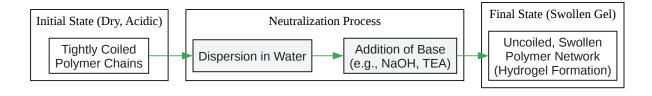


Cross-linker Concentration (mol%)	Apparent Viscosity (cP) at a fixed shear rate
0.5	35,000
1.0	55,000
1.5	70,000

Note: This table provides illustrative data based on general principles of poly(acrylic acid) hydrogels, as specific quantitative data for **Carbomer 980** with varying cross-linker concentrations is not readily available in public literature. The trend demonstrates that increased cross-linking leads to higher viscosity.

Swelling Behavior

The swelling capacity of **Carbomer 980** is inversely related to its cross-linking density. A higher concentration of cross-links restricts the movement and expansion of the polymer chains, thus reducing the equilibrium swelling ratio.[7] The swelling process is highly pH-dependent, with maximum swelling occurring upon neutralization of the carboxylic acid groups.



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Figure 2: Swelling mechanism of **Carbomer 980** upon neutralization.

Table 3: Illustrative Swelling Ratio as a Function of Cross-linker Concentration



Cross-linker Concentration (mol%)	Equilibrium Swelling Ratio (g/g)
0.5	250
1.0	180
1.5	120

Note: This table presents illustrative data reflecting the inverse relationship between cross-linking density and swelling ratio in poly(acrylic acid) hydrogels.

Mechanical Properties

The mechanical strength and elasticity of **Carbomer 980** hydrogels are directly proportional to the cross-linking density. A more densely cross-linked network results in a stronger and more elastic gel, as the polymer chains are more interconnected and resistant to deformation.

Table 4: Illustrative Mechanical Properties vs. Cross-linker Concentration

Cross-linker Concentration (mol%)	Compressive Modulus (kPa)
0.5	15
1.0	30
1.5	50

Note: This table contains representative data illustrating the trend of increasing mechanical strength with higher cross-linking density in carbomer-type hydrogels.

Drug Release Characteristics

In drug delivery applications, the cross-linking density of the **Carbomer 980** matrix plays a crucial role in controlling the release rate of the incorporated active pharmaceutical ingredient (API). A higher degree of cross-linking leads to a denser polymer network with smaller mesh sizes, which hinders the diffusion of the drug molecules, resulting in a slower and more sustained release profile.[8]

Table 5: Illustrative Drug Release Profile as a Function of Cross-linker Concentration



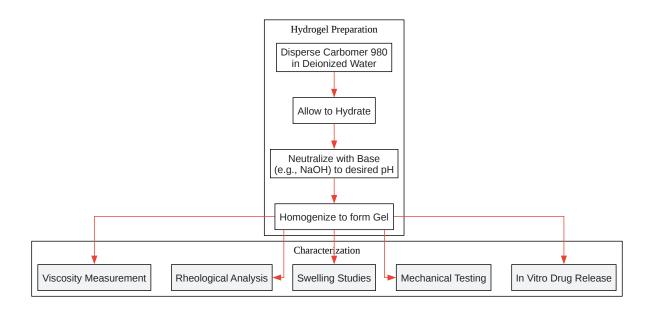
Cross-linker Concentration (mol%)	Time for 50% Drug Release (T50) (hours)
0.5	4
1.0	8
1.5	12

Note: This table provides an illustrative example of how increasing cross-linker concentration can prolong the drug release from a **Carbomer 980** hydrogel matrix.

Experimental Protocols

The characterization of **Carbomer 980** and its hydrogels involves several key experimental techniques. A generalized workflow for the preparation and characterization of a **Carbomer 980** hydrogel is depicted below.





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Figure 3: General experimental workflow for **Carbomer 980** hydrogel preparation and characterization.

Viscosity Measurement

Objective: To determine the viscosity of **Carbomer 980** solutions at different concentrations.

Apparatus: Brookfield RVT viscometer or equivalent rotational viscometer.

Procedure:

• Prepare **Carbomer 980** dispersions at the desired concentrations (e.g., 0.2% and 0.5% w/v) in deionized water with gentle stirring to avoid excessive air entrapment.



- Allow the dispersions to hydrate for at least 30 minutes.
- Neutralize the dispersion to a pH of 7.3-7.8 using a suitable base (e.g., 18% w/v NaOH solution) while stirring gently.
- Allow the neutralized gel to equilibrate at 25°C.
- Measure the viscosity using the appropriate spindle (e.g., spindle #6 for 0.2% and spindle #7 for 0.5% solution) at a rotational speed of 20 rpm.
- Record the viscosity reading in centipoise (cP).

Swelling Ratio Determination

Objective: To quantify the swelling capacity of a Carbomer 980 hydrogel.

Apparatus: Analytical balance, beakers, filter paper.

Procedure (Tea-bag method):

- Accurately weigh a known amount of dry Carbomer 980 powder (Wd).
- Place the powder in a pre-weighed tea bag of known weight.
- Immerse the tea bag in a beaker containing a swelling medium (e.g., deionized water or buffer solution) at a specified temperature.
- At predetermined time intervals, remove the tea bag, hang it to drain excess surface water, and then gently blot with filter paper.
- Weigh the swollen sample (Ws).
- Continue until a constant weight is achieved (equilibrium swelling).
- Calculate the swelling ratio (SR) using the formula: SR = (Ws Wd) / Wd.

Rheological Characterization

Objective: To evaluate the viscoelastic properties of **Carbomer 980** hydrogels.



Apparatus: Controlled-stress rheometer with parallel plate or cone-plate geometry.

Procedure:

- Prepare the Carbomer 980 hydrogel as described in the viscosity measurement protocol.
- Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
- Oscillatory Stress Sweep: Perform a stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the yield stress.
- Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to measure the storage modulus (G') and loss modulus (G').
- Steady Shear Rate Sweep: Conduct a shear rate sweep to determine the viscosity profile and characterize the shear-thinning behavior of the gel.

In Vitro Drug Release Study

Objective: To determine the release kinetics of a drug from a Carbomer 980 hydrogel.

Apparatus: USP dissolution apparatus (e.g., paddle apparatus), dialysis membrane, UV-Vis spectrophotometer or HPLC.

Procedure:

- Prepare a drug-loaded Carbomer 980 hydrogel by incorporating the API during the preparation process.
- Accurately weigh a specific amount of the drug-loaded hydrogel and place it in a dialysis bag.
- Place the dialysis bag in the dissolution vessel containing a known volume of release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C.
- Stir the medium at a constant speed (e.g., 50 rpm).



- At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
- Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- Calculate the cumulative percentage of drug released over time.

Applications in Drug Development

The unique properties of **Carbomer 980**, largely dictated by its cross-linked structure, make it a versatile excipient in various drug delivery systems.

- Topical and Transdermal Delivery: The high viscosity and bioadhesive nature of Carbomer
 980 hydrogels enhance the residence time of formulations on the skin, improving drug absorption.
- Oral Controlled Release: In oral solid dosage forms, Carbomer 980 can be used as a
 matrix-forming agent to control the release of drugs, providing sustained therapeutic effects.
- Ophthalmic Formulations: Its ability to form clear, viscous gels makes it suitable for ophthalmic preparations, increasing the contact time of the drug with the ocular surface.
- Mucoadhesive Drug Delivery: Carbomer 980 exhibits excellent mucoadhesive properties, enabling the formulation of drug delivery systems that adhere to mucosal surfaces (e.g., buccal, nasal, vaginal) for localized or systemic drug absorption.

Conclusion

The cross-linked polymeric structure of **Carbomer 980** is central to its functionality as a pharmaceutical excipient. The degree of cross-linking directly influences its viscosity, swelling behavior, mechanical strength, and drug release characteristics. A thorough understanding of these relationships, coupled with robust experimental characterization, is essential for the rational design and development of effective and stable drug delivery systems utilizing **Carbomer 980**. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals working with this versatile polymer.



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